molecular formula C13H23N3O4S B2500453 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide CAS No. 2310122-78-0

4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide

Cat. No.: B2500453
CAS No.: 2310122-78-0
M. Wt: 317.4
InChI Key: YAXAESVTAQESEI-UHFFFAOYSA-N
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Description

4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide is a synthetic organic compound with a complex structure. It is characterized by the presence of a piperazine ring, which is a common motif in medicinal chemistry due to its versatility and biological activity. The compound also contains functional groups such as methoxy, methylsulfanyl, and carboxamide, which contribute to its unique chemical properties.

Properties

IUPAC Name

4-ethyl-N-(2-methoxy-4-methylsulfanylbutyl)-2,3-dioxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S/c1-4-15-6-7-16(12(18)11(15)17)13(19)14-9-10(20-2)5-8-21-3/h10H,4-9H2,1-3H3,(H,14,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXAESVTAQESEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NCC(CCSC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide typically involves multiple steps. One common approach is to start with the piperazine ring and introduce the various substituents through a series of reactions. For example, the ethyl group can be introduced via an alkylation reaction, while the methoxy and methylsulfanyl groups can be added through nucleophilic substitution reactions. The carboxamide group is usually introduced through an amidation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated synthesis equipment to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Common solvents used in the synthesis include dichloromethane, ethanol, and water, while catalysts such as palladium on carbon may be employed to facilitate certain reactions.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while reduction of the carbonyl groups produces alcohols.

Scientific Research Applications

4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide
  • 4-methyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide
  • 4-ethyl-N-[2-methoxy-4-(ethylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide

Uniqueness

The uniqueness of 4-ethyl-N-[2-methoxy-4-(methylsulfanyl)butyl]-2,3-dioxopiperazine-1-carboxamide lies in its specific combination of functional groups and the resulting chemical properties. The presence of both methoxy and methylsulfanyl groups, along with the piperazine ring, gives it distinct reactivity and potential biological activity compared to similar compounds.

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